Dolichol 18
Description
Overview of Dolichols as Polyisoprenoid Alcohols in Eukaryotes
Dolichols are a class of hydrophobic, long-chain lipids composed of repeating isoprene (B109036) units. They are ubiquitously present in the lipid fractions of animal and plant tissues and are integral to cellular membranes across all eukaryotic organisms nih.govwikipedia.orgontosight.aimit.edunih.gov. Their primary and most well-defined function is as lipid anchors for the assembly of oligosaccharide precursors, which are subsequently transferred to proteins in a process known as N-linked glycosylation nih.govwikipedia.orgontosight.aimit.edunih.govpnas.orgresearchgate.netoup.comreactome.orgnih.gov. This process is crucial for the proper folding, stability, trafficking, and function of a vast array of glycoproteins, which participate in essential cellular activities such as cell signaling and adhesion ontosight.ai.
Evolutionary Conservation of Dolichols Across Domains of Life
The fundamental role of dolichols in cellular processes has led to their remarkable evolutionary conservation. These molecules and their associated pathways are found in all domains of life, including archaea and eukaryotes nih.govwikipedia.orgmit.edunih.gov. While bacteria also utilize similar polyprenols, these typically differ in their saturation state and are involved in processes like cell wall biosynthesis rather than protein glycosylation wikipedia.orgmit.eduresearchgate.net. This widespread presence underscores their essential nature for fundamental biological mechanisms.
Structural Characteristics of Dolichol Isoprenologues
Dolichols are specifically classified as alpha-saturated polyprenols. This means that the terminal isoprene unit (the alpha-isoprene unit) of the polyisoprenoid chain possesses a saturated double bond, distinguishing them from their unsaturated counterparts, known as polyprenols or dehydrodolichols nih.govwikipedia.orgresearchgate.netoup.comnih.govuzh.chontosight.ai. This alpha-saturation is a critical structural feature that is essential for their function as glycosyl carriers in eukaryotic cells oup.comontosight.ai.
Dolichols are not a single molecular entity but rather a family of homologues that vary in chain length, determined by the number of isoprene units they contain. In mammalian systems, this heterogeneity is particularly pronounced, with dolichols typically ranging from 14 to 24 isoprene units, corresponding to approximate carbon chain lengths of C70 to C120 cdnsciencepub.com. More precise analyses reveal that the predominant dolichol chain lengths in mammalian cells fall within the range of 18 to 21 isoprene units oup.comnih.gov. For instance, human cells predominantly harbor dolichols with 19 isoprene units (Dol-19), while rat tissues are notably rich in dolichols with 18 isoprene units (Dol-18), which correspond to a C90 carbon chain length reactome.orgnih.gov. The range of C90–C105, as indicated in the prompt, encompasses dolichols with 18 to 21 isoprene units and represents a common distribution observed across various mammalian cell types and tissues uzh.chacs.org.
Table 1: Dolichol Chain Length Distribution in Mammalian Systems
| Isoprene Units | Approximate Carbon Chain Length | Predominant in Species | Notes | Source(s) |
| 14–24 | C70–C120 | General Mammals | Broad range observed across mammalian tissues. | cdnsciencepub.com |
| 16–23 | C80–C115 | Mammals | General range for mammalian dolichols. | hmdb.caoup.com |
| 18–21 | C90–C105 | Mammals | Predominant range in mammalian cells. | oup.comnih.gov |
| 18 | C90 | Rats | Predominant dolichol species in rat tissues. | reactome.orgnih.gov |
| 19 | C95 | Humans, CHO Cells | Predominant dolichol species in human and CHO cells. | reactome.orgnih.govacs.org |
| 20 | C100 | - | Present in mammalian systems. | uzh.chacs.org |
| 21 | C105 | - | Present in mammalian systems. | uzh.chacs.org |
The designation "Dolichol 18" specifically identifies the dolichol molecule comprising 18 isoprene units, which corresponds to a C90 carbon chain length. While mammalian cells exhibit a broad spectrum of dolichol chain lengths, with C95 often identified as the most abundant species in human cells uzh.chacs.org, Dol-18 (C90) is a recognized and significant component of the cellular dolichol pool, particularly in species like rats where it represents a predominant form reactome.orgnih.gov. The "specificity" of this compound, therefore, lies in its presence and relative abundance within this functional family of molecules, all of which are integral to the complex cellular glycosylation machinery.
Key Metabolites: Dolichol-Phosphate and Dolichol Esters
The primary metabolically active form of dolichol involved in glycosylation is dolichol-phosphate (Dol-P) nih.govwikipedia.orgnih.govpnas.orgreactome.orgnih.gov. This phosphorylated derivative serves as the direct carrier of monosaccharides and oligosaccharide precursors to the endoplasmic reticulum for protein modification nih.govreactome.orgnih.gov. Dolichol can also exist in other forms, including dolichol pyrophosphate (Dol-PP), an intermediate in the glycosylation cycle, and dolichol esters, which are formed by esterification of the hydroxyl group with fatty acids nih.govreactome.orgnih.govoup.com. The precise roles of dolichol esters are less established, but they are detected in various cellular compartments nih.govnih.govoup.com.
Compound List
Acetyl-CoA
Cholesterol
Dol-P-Glc
Dol-P-Man
Dolichal
Dolichol
this compound
Dolichol Esters
Dolichol Phosphate (B84403) (Dol-P)
Dolichol Pyrophosphate (Dol-PP)
Farnesyl pyrophosphate (FPP)
Glc3Man9GlcNAc2-PP-dolichol (LLO)
Isopentenyl pyrophosphate (IPP)
Polyprenol
Ubiquinone
Structure
2D Structure
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-heptadecaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H148O/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-91/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,90-91H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70-72H2,1-19H3/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSZJBJNUWXFX-XYHZWHRPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H148O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Dolichols
Initial Steps within the Mevalonate (B85504) Pathway
The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce key isoprenoid precursors. metwarebio.comtaylorandfrancis.com
Farnesyl Diphosphate (B83284) (FPP) as a Branch Point Precursor
The mevalonate pathway generates isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These C5 units are sequentially condensed to form longer prenyl diphosphates. Farnesyl diphosphate (FPP), a C15 prenyl diphosphate, serves as a critical branch point precursor. From FPP, the pathway diverges to synthesize various isoprenoids, including cholesterol, ubiquinones, and the polyisoprenoid chains of dolichols. metwarebio.comtaylorandfrancis.comwikipedia.orgiiarjournals.orgtaylorandfrancis.comnih.gov
Isopentenyl Diphosphate (IPP) Addition
Following the formation of FPP, the synthesis of dolichols involves the sequential addition of isopentenyl diphosphate (IPP) units. This process is catalyzed by prenyltransferases, specifically cis-prenyltransferases, which elongate the prenyl chain. wikipedia.orgtaylorandfrancis.comontosight.ai
Cis-Prenyltransferase Activity and Dolichol Chain Elongation
The core of dolichol chain elongation lies in the activity of cis-prenyltransferases (CPTs). These enzymes are responsible for adding multiple IPP units to a prenyl diphosphate precursor, forming the characteristic long, cis-polyisoprenoid chain. wikipedia.orgontosight.aiumich.edumdpi.comumich.eduresearchgate.netpnas.orgnih.govmdpi.com
Enzymatic Mechanism of Polyprenyl Diphosphate Synthesis
Cis-prenyltransferases catalyze the head-to-tail condensation of IPP units with an allylic diphosphate acceptor, typically FPP, in a cis (Z) configuration. wikipedia.orgmdpi.comumich.edu This process results in the formation of dehydrodolichyl diphosphate (also known as polyprenyl diphosphate). wikipedia.orgontosight.ai The mechanism involves the sequential addition of IPP units, with the chain length determined by the specific cis-prenyltransferase involved. wikipedia.orgnih.gov Following the synthesis of the polyprenyl diphosphate, it undergoes dephosphorylation to form polyprenol (dehydrodolichol). wikipedia.org Finally, the α-isoprene unit of polyprenol is saturated by an α-saturase (a hypothetical enzyme), yielding dolichol. wikipedia.orgcore.ac.uk
Table 1: Key Enzymes in Dolichol Biosynthesis
| Enzyme Name | Primary Function | Location (Eukaryotes) | Key Precursor(s) | Product(s) |
| Farnesyl Diphosphate Synthase | Catalyzes formation of FPP from IPP and DMAPP. | Cytosol/ER | IPP, DMAPP | Farnesyl Diphosphate (FPP) |
| Cis-Prenyltransferase (CPT) | Catalyzes sequential addition of IPP units to FPP to form polyprenyl diphosphates | Endoplasmic Reticulum | FPP, IPP | Dehydrodolichyl Diphosphate (Polyprenyl Diphosphate) |
| Dehydrodolichyl diphosphate synthase (DHDDS) | A type of cis-prenyltransferase involved in dolichol synthesis. | ER | FPP, IPP | Dehydrodolichyl Diphosphate |
| Polyprenol Reductase (e.g., SRD5A3) | Saturates the α-isoprene unit of polyprenols. | ER | Polyprenol | Dolichol |
Note: Some cis-prenyltransferases exist as complexes with accessory proteins (e.g., NgBR, LEW1) that influence their activity and product chain length. researchgate.netpnas.orgmdpi.comresearchgate.net
Species-Specific Variations in Dolichol Chain Length Synthesis
Dolichol chain length distribution is a species-specific characteristic. nih.govsemanticscholar.orgmolvis.org In humans and other vertebrates, dolichols typically consist of 17 to 21 isoprene (B109036) units, with dolichol-19 (D19) being the most abundant species. nih.govnih.govsemanticscholar.orgmolvis.org In contrast, dolichol-18 (D18) is the predominant dolichol in rats and mice. nih.gov Yeast species exhibit dolichol chain lengths ranging from 14 to 18 isoprene units, with D16 and D17 being the major forms. nih.gov These variations arise from the specific types and activities of cis-prenyltransferases present in different organisms. nih.govnih.gov
Table 2: Dolichol Chain Length Distribution in Different Species
| Species | Predominant Dolichol Species | Typical Chain Length Range (Isoprene Units) |
| Human | Dolichol-19 (D19) | 17-21 |
| Rat, Mouse | Dolichol-18 (D18) | Not specified |
| Yeast (S. cerevisiae) | Dolichol-16, Dolichol-17 | 14-18 |
| Arabidopsis thaliana | Dolichol-21/23 | 19-24 |
Note: Chain lengths are often reported as C-numbers (e.g., C80 for 15 isoprene units), but the number of isoprene units is the standard measure for dolichol chain length.
Genetic Determinants of Dolichol Chain Length (e.g., RER2, SRT1, LEW1)
The precise length of the dolichol chain synthesized is genetically determined, primarily by the genes encoding cis-prenyltransferases. taylorandfrancis.comtaylorandfrancis.comnih.govontosight.aimdpi.commdpi.comnih.gov
RER2 and SRT1: In yeast (Saccharomyces cerevisiae), the RER2 and SRT1 genes encode cis-prenyltransferases crucial for dolichol biosynthesis. Mutations in these genes can lead to altered dolichol chain lengths or deficiencies. nih.govmdpi.comresearchgate.net These enzymes, often acting in complexes, are key in elongating the polyprenoid chain. nih.govresearchgate.net
LEW1: In Arabidopsis thaliana, the LEW1 gene encodes a cis-prenyltransferase involved in dolichol synthesis. The lew1 mutant exhibits reduced dolichol content and protein glycosylation defects. nih.govoup.com LEW1 has been shown to possess cis-prenyltransferase activity, catalyzing the formation of dolichols with chain lengths around C80 (approximately 15 isoprene units). oup.com
DHDDS (Dehydrodolichyl Diphosphate Synthase): This gene encodes a key cis-prenyltransferase subunit in mammals, often working in a complex with other proteins like NgBR (Nogo-B receptor). researchgate.netpnas.org Mutations in DHDDS can lead to altered dolichol chain lengths, as observed in individuals with retinitis pigmentosa where a K42E mutation results in a shift towards shorter dolichols, with D18 becoming dominant instead of D19. nih.gov The human cis-PTase complex, composed of NgBR and DHDDS, generates a product with 19 isoprene units from FPP and 16 IPP molecules. pnas.org
These genetic factors highlight the intricate regulation of dolichol chain length, ensuring the production of the appropriate dolichol species for cellular functions.
Compound List
Dolichol
Isopentenyl Diphosphate (IPP)
Dimethylallyl Diphosphate (DMAPP)
Farnesyl Diphosphate (FPP)
Geranyl Pyrophosphate (GPP)
Geranylgeranyl Pyrophosphate (GGPP)
Dehydrodolichyl Diphosphate
Polyprenyl Diphosphate
Polyprenol
Dolichol Phosphate (B84403) (Dol-P)
Dolichol-18 (D18)
Dolichol-19 (D19)
Dolichol-20 (D20)
Dolichol-21 (D21)
Dolichol-16 (D16)
Dolichol-17 (D17)
Dolichol-23
Dolichol-45 (C45)
Dolichol-55 (C55)
Dolichol-65 (C65)
Dolichol-75 (C75)
Dolichol-80 (C80)
Dolichol-90 (C90)
Dolichol-100 (C100)
Dolichol-105 (C105)
Glc3Man9GlcNAc2-P-P-dolichol (G3M9Gn2-P-P-Dol)
Mannose-P-Dol (MPD)
Glucose-P-Dol (GPD)
GlcNAc-P-P-Dol
M5Gn2-P-P-Dol
Ubiquinone
Heme A
Cholesterol
Neryl diphosphate
Nerylnerly diphosphate
Undecaprenyl pyrophosphate
Ficaprenyl phosphate
Conversion of Polyprenyl Diphosphate to Dolichol
Following the initial chain elongation, the polyprenyl diphosphate intermediate undergoes further modifications to become dolichol.
Role of Polyprenol Reductase (e.g., SRD5A3, DFG10)
The conversion of polyprenyl diphosphate to dolichol involves the saturation of the α-isoprene unit. This critical step is catalyzed by enzymes known as polyprenol reductases. In Saccharomyces cerevisiae, DFG10 (also referred to as Dfg10p) is identified as a polyprenol reductase responsible for this saturation, utilizing NADPH as a cofactor mdpi.comwikipedia.orgyeastgenome.orgibb.waw.pl. In mammals, the enzyme Steroid 5 alpha-reductase type 3 (SRD5A3) plays a similar role, catalyzing the reduction of polyprenals to dolichals, which are precursors to dolichols researchgate.netuniprot.orgcdghub.comebi.ac.ukuniprot.org. SRD5A3 is also known to convert testosterone (B1683101) to 5-alpha-dihydrotestosterone, indicating a broader enzymatic activity uniprot.orguniprot.org. The precise mechanism and the identification of all enzymes involved in this α-reduction are still areas of active research oup.com.
Alpha-Saturation of the Terminal Isoprene Unit
The saturation of the α-isoprene unit is a defining characteristic of dolichols, distinguishing them from their unsaturated precursors, polyprenols nih.govmdpi.comwikipedia.org. This saturation is essential for the recognition and function of dolichols and their phosphorylated derivatives in glycosylation reactions oup.comnih.gov. While DFG10 in yeast and SRD5A3 in mammals are known to perform this reduction, the exact nature of the "α-saturase" enzyme and its mechanism remain subjects of ongoing investigation oup.commit.edu.
Dolichol Phosphorylation and Dephosphorylation Cycle
Dolichols must be phosphorylated to dolichyl phosphate (Dol-P) to function as glycosyl carriers. This involves a cycle of phosphorylation and dephosphorylation.
Dolichol Kinase Activity and Dolichyl Phosphate Formation
Dolichol kinase (DOLK) catalyzes the final step in the de novo biosynthesis of dolichyl phosphate by phosphorylating dolichol using CTP as the phosphate donor mit.eduwikipedia.orguniprot.orguniprot.orgnih.govfrontierspartnerships.orgpnas.org. This reaction yields dolichyl phosphate and CDP. Dolichol kinase is crucial for providing the cellular pool of Dol-P, which is essential for various glycosylation processes, including N-linked protein glycosylation, O-mannosylation, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchor biosynthesis nih.govcdghub.commit.eduwikipedia.orguniprot.orgnih.gov. In yeast, the SEC59 gene product is identified as dolichol kinase pnas.org.
Dolichyl Phosphate Phosphatase Activity and Recycling
After the transfer of oligosaccharide chains to proteins during N-glycosylation, dolichyl pyrophosphate (Dol-PP) is released into the lumen of the endoplasmic reticulum (ER) researchgate.netmit.edunih.govmdpi.comnih.gov. A dolichyl pyrophosphatase (DPPase), such as Cwh8p in yeast or DolPP1p in mammalian cells, then cleaves Dol-PP to dolichyl phosphate (Dol-P) mdpi.comnih.govontosight.ai. This regenerated Dol-P is then transported back to the cytoplasmic face of the ER membrane, often via a flippase, where it can be reutilized for lipid intermediate biosynthesis researchgate.netmit.edunih.gov. This recycling pathway is considered a significant contributor to the cellular Dol-P pool, potentially more so than de novo phosphorylation in non-dividing cells mit.edunih.gov.
De Novo Biosynthesis Tracing and Isoprene Unit Incorporation
The de novo synthesis of dolichols involves the sequential addition of isoprene units to a precursor molecule. This process can be traced using isotopically labeled precursors.
The chain elongation stage is initiated by cis-prenyltransferases (cis-IPTases), which catalyze the condensation of farnesyl pyrophosphate (FPP) with multiple isopentenyl pyrophosphate (IPP) units oup.comnih.govmdpi.comnih.govwikipedia.orgfrontierspartnerships.orgmdpi.comoup.comumich.edu. The number of IPP units added is species-dependent, determining the final chain length of the dolichol. For instance, yeast synthesize dolichols with 14–18 isoprene units, while mammalian cells typically produce dolichols with 18–21 isoprene units oup.comnih.govnih.govnih.govoup.com. In humans, dolichol-19 (D19) is the most abundant species nih.gov. Metabolic labeling studies using isotopes like ¹³C-glucose or ¹³C-IPP help elucidate the origin of these isoprene units, differentiating between those derived from the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway nih.govoup.comresearchgate.net. Research indicates that the contribution of these pathways can vary depending on the dolichol chain length and cellular conditions oup.com.
Dolichol Mediated Glycosylation Mechanisms
Role of Dolichyl Phosphate (B84403) Mannose (Dol-P-Man) in Glycosylation
Dolichyl Phosphate Mannose Synthase (DPMS) Activity
Dolichyl phosphate mannose synthase (DPMS) is a critical enzyme that catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate (Dol-P), forming dolichyl phosphate mannose (Dol-P-Man) nih.govdiva-portal.orgresearchgate.net. This reaction occurs on the cytoplasmic face of the endoplasmic reticulum (ER) membrane reactome.org. Dol-P-Man is a crucial mannosyl donor for multiple glycosylation pathways, including N-linked glycosylation, O-mannosylation, C-mannosylation, and GPI anchor biosynthesis nih.govresearchgate.netreactome.orgfor2509.de. In mammalian cells, DPMS is a complex of three subunits (DPM1, DPM2, and DPM3), with DPM1 being the catalytic core diva-portal.orgnih.gov. The precise chain length of dolichol, such as Dolichol 18, can influence the efficiency and specificity of DPMS activity, although research often discusses dolichols generally or specific chain lengths prevalent in particular organisms.
Contribution to N-Linked Glycosylation Pathway
N-linked glycosylation is a fundamental post-translational modification essential for protein folding, stability, and function wikipedia.orgsigmaaldrich.com. The process begins with the assembly of a precursor oligosaccharide on dolichol phosphate (Dol-P) at the cytoplasmic face of the ER membrane wikipedia.orgsigmaaldrich.comnih.gov. This precursor, typically GlcNAc₂Man₅-PP-Dol, is then translocated to the ER lumen sigmaaldrich.comnih.gov. In the ER lumen, further mannose and glucose residues are added, forming the complete Glc₃Man₉GlcNAc₂-PP-Dol precursor wikipedia.orgnih.govuniprot.orgoup.comuniprot.orgresearchgate.net. Dol-P-Man and dolichyl phosphate glucose (Dol-P-Glc) serve as the sugar donors for these lumenal additions wikipedia.orgnih.govuniprot.orgoup.comresearchgate.netebi.ac.ukglycosmos.org. The fully assembled dolichol-linked oligosaccharide (DLO) is then transferred en bloc to an asparagine residue within a nascent polypeptide by the oligosaccharyltransferase (OST) complex sigmaaldrich.comoup.comnih.gov. Dolichols of various chain lengths, including this compound, are integral to this entire process, acting as the lipid carrier for the growing oligosaccharide chain wikipedia.orgsigmaaldrich.comnih.gov.
Involvement in O-Mannosylation
O-mannosylation is another critical glycosylation pathway that involves the transfer of mannose residues to serine and threonine residues of proteins for2509.deoup.com. This process is initiated by protein O-mannosyltransferases (POMTs) in the ER, which utilize dolichyl phosphate mannose (Dol-P-Man) as the mannosyl donor researchgate.netreactome.orgfor2509.deoup.com. Dol-P-Man is synthesized by DPMS, highlighting the central role of dolichol in this pathway as well researchgate.netoup.com. While specific chain length preferences of POMTs for dolichols like this compound are not extensively detailed, dolichols are universally required for the synthesis of Dol-P-Man, the essential substrate for O-mannosylation for2509.deoup.com.
Involvement in GPI-Anchor Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether proteins to the cell surface royalsocietypublishing.orgcornell.educdghub.comnih.govresearchgate.netfrontiersin.org. The biosynthesis of the GPI anchor begins with the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI) on the cytoplasmic face of the ER royalsocietypublishing.orgcornell.educdghub.comresearchgate.net. Subsequent steps involve the addition of mannose residues, which are donated by dolichyl phosphate mannose (Dol-P-Man) researchgate.netreactome.orgroyalsocietypublishing.orgcornell.edunih.govresearchgate.netbiorxiv.orgembopress.org. Dol-P-Man is synthesized by DPMS, underscoring the indispensable role of dolichol in providing the mannose donors for GPI anchor assembly researchgate.netreactome.orgroyalsocietypublishing.orgcornell.edubiorxiv.orgembopress.org. The entire GPI precursor is then transferred en bloc to proteins bearing specific C-terminal GPI signal sequences by the GPI transamidase complex royalsocietypublishing.orgcornell.edunih.govfrontiersin.orgnih.gov. Dolichols, including this compound, are fundamental to the supply of Dol-P-Man, which is essential for the mannosylation steps in GPI biosynthesis researchgate.netreactome.orgcornell.educdghub.combiorxiv.orgembopress.org.
Dolichyl Phosphate Glucose (Dol-P-Glc) and Glycosylation Processes
Dolichyl phosphate glucose (Dol-P-Glc) is another crucial dolichol-activated sugar donor involved in glycosylation nih.govuniprot.orgresearchgate.netebi.ac.ukglycosmos.orgnih.gov. It is synthesized by UDP-glucose:dolichyl-phosphate β-D-glucosyltransferase (Dol-P-Glc synthase), encoded by the ALG5 gene in yeast nih.gov. In mammalian N-linked glycosylation, Dol-P-Glc serves as the glucose donor for the transfer of three glucose residues to the Man₉GlcNAc₂-PP-Dol precursor in the ER lumen, completing the Glc₃Man₉GlcNAc₂-PP-Dol structure nih.govuniprot.orgresearchgate.netebi.ac.ukglycosmos.orgnih.gov. Dol-P-Glc has also been implicated in the synthesis of O-glycans on glycoproteins in some organisms nih.gov. Dolichol, with varying chain lengths like this compound, acts as the lipid carrier for glucose in this process.
Impact of Dolichol-Linked Oligosaccharide (DLO) Levels on Glycoprotein (B1211001) Quality Control
The correct assembly and transfer of dolichol-linked oligosaccharides (DLOs) are critical for proper N-linked glycosylation and subsequent glycoprotein folding, quality control, and trafficking within the cell sigmaaldrich.comresearchgate.netpnas.orguzh.ch. The endoplasmic reticulum employs sophisticated quality control systems that monitor glycoprotein folding, often involving the N-glycan structure researchgate.net.
Consequences of Incomplete DLO Assembly
In conditions such as glucose deprivation or genetic defects affecting DLO biosynthesis, the assembly of the complete Glc₃Man₉GlcNAc₂-PP-Dol precursor can be arrested, leading to the accumulation of truncated DLO intermediates pnas.orgresearchgate.net. These premature DLOs can be prematurely degraded by pyrophosphatases, releasing phosphorylated oligosaccharides into the cytosol pnas.orgresearchgate.net. This degradation is thought to function as a quality control mechanism to prevent the transfer of incompletely assembled glycans to proteins, which could lead to abnormal N-glycosylation and impaired protein folding pnas.orgresearchgate.net. The availability of dolichol phosphate is crucial for maintaining DLO biosynthesis, and disruptions in dolichol metabolism can therefore severely impact glycoprotein quality control nih.govresearchgate.net.
Cellular and Subcellular Distribution and Transport of Dolichols
Systemic Transport of Dolichols
The systemic transport of dolichols involves their movement through the bloodstream and their interaction with various lipid carriers. This process is vital for delivering dolichols from sites of synthesis to tissues where they are utilized.
Association with Lipoprotein Fractions (HDL, VLDL, LDL) in Plasma
Dolichols present in blood plasma are not freely circulating but are predominantly associated with specific lipoprotein fractions. Research indicates a strong affinity between dolichols and high-density lipoproteins (HDL).
Upon separation of plasma lipoproteins via ultracentrifugation, dolichols are found to be primarily associated with HDL particles. researchgate.netnih.govscispace.com Studies in both rats and humans consistently show that the majority of plasma dolichol resides within the HDL fraction. nih.govscispace.com While very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) may contain minimal or negligible amounts of dolichol, HDL is the principal carrier. researchgate.netscispace.com Further subfractionation of HDL reveals that serum dolichol associates with HDL(3) (small, high-density HDL) in normocholesterolemic or hyperbeta-cholesterolemic individuals, and with HDL(2) (large, lower-density HDL) in hyperalphacholesterolemic individuals. nih.gov This association with HDL is further supported by observed linear correlations between serum dolichol levels and high-density lipoprotein cholesterol concentrations. oup.comhmdb.ca
Table 1: Dolichol Association with Plasma Lipoprotein Fractions
| Lipoprotein Fraction | Dolichol Association Level | Primary Carrier |
| HDL | High | Yes |
| VLDL | Low / Negligible | No |
| LDL | Low / Negligible | No |
Liver's Role in Dolichol Production and Distribution to Other Tissues
The liver plays a central role in the biosynthesis and systemic distribution of dolichols. As a major site for the mevalonate (B85504) pathway, the liver synthesizes dolichols, which are then released into circulation. scispace.comhmdb.cacapes.gov.brmdpi.comnih.gov During periods of increased cellular activity, such as liver regeneration following partial hepatectomy, both hepatic and plasma dolichol content are observed to increase. bibliotekanauki.plnih.gov This phenomenon underscores the liver's dynamic role in dolichol metabolism and its importance as a regulatory site for supplying dolichols to the blood. bibliotekanauki.plnih.gov The distribution of dolichol homologs in the blood released by the perfused liver is more akin to that found in systemic circulation than within the liver itself, reinforcing the liver's function as a key exporter of dolichols. bibliotekanauki.plnih.gov
Table 2: Liver's Role in Dolichol Systemic Transport
| Function | Description | Supporting Evidence |
| Dolichol Biosynthesis | The liver is a primary site for dolichol synthesis, utilizing the mevalonate pathway, which is also involved in cholesterol synthesis. | Shared initial steps with cholesterol synthesis via the mevalonate pathway. scispace.comhmdb.cacapes.gov.brmdpi.comnih.gov |
| Dolichol Production | Dolichol is continuously synthesized in the liver. | Synthesis confirmed in perfused liver systems using labeled precursors. nih.gov |
| Distribution Role | The liver is considered a regulatory site for blood dolichol supply, releasing newly synthesized dolichol into the bloodstream. | Dolichol released by perfused liver shows a homologue distribution similar to blood. bibliotekanauki.plnih.gov |
| Liver Regeneration | During liver regeneration, there is a marked increase in both dolichol synthesis and content within the liver, leading to elevated plasma dolichol levels. | Increased plasma and liver dolichol content observed after partial hepatectomy in rats. bibliotekanauki.plnih.gov |
| Uptake of Exogenous Dolichols | The liver can take up exogenous dolichols, with uptake often occurring into lysosomes, potentially via receptor-mediated mechanisms involving lipoproteins. | Studies show uptake of exogenous dolichols into liver lysosomes. scispace.com |
Release of Dolichols into Blood and Bile
Newly synthesized dolichols are released from hepatocytes into both the bloodstream and the bile. This release mechanism is primarily facilitated through the endoplasmic reticulum-Golgi system. nih.gov
Dolichol, along with cholesterol and ubiquinone, is discharged from hepatocytes into the blood, predominantly associated with lipoproteins. nih.govscispace.com The appearance of newly synthesized dolichol in the blood is a time-dependent process, consistent with its transport via lipoprotein particles secreted by the liver. scispace.com In addition to its release into the blood, dolichol is also secreted into the bile. nih.govscispace.comcapes.gov.broup.com Notably, while dolichol and its esters are released into bile, dolichyl phosphate (B84403) is not. nih.gov This suggests a specific pathway for the excretion or transport of the free dolichol form.
Table 3: Release Pathways of Dolichol and Related Compounds
| Released Form | Bloodstream | Bile |
| Dolichol | Yes | Yes |
| Dolichyl Phosphate | Yes | No |
| Cholesterol | Yes | Yes |
| Ubiquinone | Yes | Yes |
Compound List:
Dolichol 18
Dolichols
Dolichyl Phosphate
Cholesterol
Ubiquinone
High-density lipoprotein (HDL)
Very low-density lipoprotein (VLDL)
Low-density lipoprotein (LDL)
Apolipoprotein A-I (ApoA-I)
Apolipoprotein B-100 (Apo-B100)
Regulation of Dolichol Homeostasis
Transcriptional and Translational Control of Biosynthetic Enzymes
The synthesis of dolichols is primarily carried out by enzymes encoded by specific genes. Transcriptional and translational control mechanisms ensure that the appropriate levels of these enzymes are produced. Key enzymes in dolichol biosynthesis include cis-prenyltransferases (CPTs), dolichol kinase (DOLK), and dolichol phosphate (B84403) synthase.
cis-Prenyltransferases (CPTs) : These enzymes catalyze the condensation of farnesyl diphosphate (B83284) (FPP) with isopentenyl diphosphate (IPP) units to form the polyprenyl chain, which is then converted to dolichol. The regulation of CPT gene expression is critical for controlling the length and synthesis of the dolichol chain umich.edunih.govnih.gov. For instance, the enzyme dehydrodolichol (B1175241) diphosphate synthase (DHDDS), a catalytic subunit of cis-prenyltransferase, is involved in dolichol biosynthesis nih.gov. Its activity and stability can be influenced by interacting proteins like Nogo-B receptor (NgBR), which enhances DHDDS protein stability and promotes dolichol phosphate production nih.gov.
Dolichol Kinase (DOLK) : This enzyme catalyzes the final step in the de novo biosynthesis of dolichyl monophosphate (Dol-P) by phosphorylating dolichol using CTP wikipedia.orguniprot.orgontosight.ai. The DOLK gene provides instructions for this enzyme, which is localized to the endoplasmic reticulum (ER) membrane ontosight.aimedlineplus.gov. Transcriptional regulation of the DOLK gene is crucial for maintaining adequate Dol-P levels medlineplus.gov. Studies have shown that dolichol kinase activity can be modulated by environmental factors and may exhibit cell-cycle dependence nih.gov.
Dolichol Phosphate Synthase (DOLPP) : While not explicitly detailed in the provided search results as a separate regulated enzyme for de novo synthesis in the same way as DOLK or CPTs, dolichol phosphate is the product of dolichol kinase. Its availability is directly tied to DOLK activity.
Feedback Regulation Mechanisms within the Dolichol Pathway
The dolichol pathway itself incorporates feedback mechanisms to prevent the overaccumulation of intermediates or products. Evidence suggests that the biosynthesis of dolichyl-saccharide intermediates is subject to control by feedback mechanisms.
Intermediate Feedback Inhibition : The initial steps of dolichol-linked oligosaccharide (LLO) assembly, specifically the formation of GlcNAc-P-P-dolichol, can be regulated by feedback inhibition from later pathway intermediates. For example, N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-P-P-dolichol) and N-acetylglucosaminyl-N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-GlcNAc-P-P-dolichol) have been shown to inhibit the reaction catalyzed by GlcNAc-1-P transferase (GPT), the enzyme responsible for GlcNAc-P-P-dolichol biosynthesis oup.comnih.gov. This feedback can occur competitively or non-competitively with respect to the substrates UDP-GlcNAc and dolichol phosphate nih.gov.
Dol-P Levels : The level of Dol-P in the ER is considered an important rate-controlling factor in the biosynthesis of glycolipid intermediates and, consequently, protein N-glycosylation oup.com. Changes in dolichol kinase activity and the balance between dolichol phosphorylation and dolichyl phosphate dephosphorylation are implicated in controlling the Dol-P pool nih.govoup.com.
Influence of Cellular Metabolic State
Glucose metabolism is intrinsically linked to the dolichol pathway, primarily through the supply of UDP-N-acetylglucosamine (UDP-GlcNAc) and GDP-mannose, which are essential precursors for LLO assembly.
Low Glucose Conditions : Under conditions of low glucose availability, the biosynthesis of dolichol-linked oligosaccharides (DLOs) can be affected. Studies have shown that low-glucose conditions can induce the premature degradation of DLOs and release of precursors. The GDP-mannose biosynthetic pathway appears to be a key regulator for the degradation of DLO intermediates under such conditions, suggesting a mechanism to maintain the quality of DLOs when biosynthesis is impaired pnas.org.
While direct, extensively detailed evidence for interdependence with fatty acid synthesis pathways is not prominently featured in the initial search results, dolichols themselves are lipid molecules. Their synthesis involves isoprenoid units, which are also precursors for other lipid classes.
Lipid Metabolism : Dolichol synthesis is part of the broader isoprenoid pathway, which also produces cholesterol and other essential lipids wikipedia.orgcdnsciencepub.comresearchgate.net. Factors that influence cholesterol biosynthesis, such as statins inhibiting HMG-CoA reductase, can indirectly affect dolichol availability by reducing the supply of isoprenoid precursors cdnsciencepub.comscbt.com. Fibrates, which modulate lipid metabolism, can also indirectly affect dolichol kinase activity through changes in cellular lipid profiles scbt.com.
Developmental and Proliferative Regulation of Dolichol Content and Isoprenologue Distribution
Dolichol levels and the distribution of different chain lengths (isoprenologues) change significantly during development and in proliferating cells.
Developmental Changes : During perinatal development, the total content of dolichols increases. At fetal stages, only shorter-chain dolichols are detectable, while dolichyl phosphate levels are low, and dolichyl phosphate phosphatase activity is high. In contrast, regenerating liver tissue shows a marked increase in dolichol synthesis and content, with no significant changes in dolichyl phosphate or the distribution of dolichol homologs bibliotekanauki.pl. Developing rat brain exhibits two distinct phases of rapid dolichol deposition, with fatty-acylated dolichol becoming transiently detectable during these periods. The peak rate of dolichol increase in the brain occurs later than that of cholesterol, suggesting a specific role in developmental events like myelination and synaptogenesis nih.gov. Similarly, the rat small intestine shows developmental changes in dolichol concentration and isoprenologue distribution, with the predominant isoprenologue being C18 at all ages, but with increases in C17 and C19 during specific postnatal weeks researchgate.netnih.gov.
Proliferative Regulation : Studies indicate that dolichol kinase activity and dolichol synthesis can be cell-cycle dependent nih.govoup.com. Proliferating cells, such as murine B lymphocytes, show an induction of cis-IPTase activity that precedes large developmental increases in dolichol synthesis and protein N-glycosylation oup.com.
Genetic Regulation of Dolichol Metabolism Genes
Genetic defects in genes involved in dolichol biosynthesis and metabolism lead to a group of disorders known as Congenital Disorders of Glycosylation (CDG), specifically CDG-I. These defects highlight the critical role of genetic regulation in maintaining dolichol homeostasis.
SRD5A3 Gene : Mutations in the SRD5A3 gene, which encodes polyprenol reductase, result in the accumulation of polyprenols and can lead to a neurological disease with developmental delay and other severe symptoms nih.gov.
DOLK Gene : Pathogenic mutations in the DOLK gene, encoding dolichol kinase, cause DOLK-congenital disorder of glycosylation (DOLK-CDG). These mutations lead to reduced dolichol kinase activity, impaired dolichol phosphate production, and consequently, abnormal protein N-glycosylation. The clinical presentation is variable, often including dilated cardiomyopathy and neurological problems ontosight.aimedlineplus.govmedlineplus.govplos.orgcdghub.com.
DHDDS Gene : Mutations in the DHDDS gene, encoding a subunit of cis-prenyltransferase, can cause neurodevelopmental disorders, including retinitis pigmentosa and CDG-I nih.govresearchgate.netkuleuven.beresearchgate.net.
NUS1 Gene : Variants in the NUS1 gene, encoding Nogo-B receptor, which interacts with DHDDS, are also associated with dolichol biosynthesis defects and neurodevelopmental disorders nih.govresearchgate.netresearchgate.net.
DPM Genes : Defects in genes encoding subunits of dolichol-phosphate mannose (DPM) synthase, such as DPM1, DPM2, and DPM3, disrupt the supply of dolichol-P-mannose, a key mannosyl donor for glycosylation pathways uniprot.orguniprot.orgembopress.orgpnas.org.
These genetic insights underscore the importance of precise regulation at the gene and protein level for maintaining functional dolichol metabolism and preventing disease.
Compound and Enzyme List
Dolichol (Dol)
Dolichyl Phosphate (Dol-P)
Dolichol Kinase (DOLK)
cis-Prenyltransferase (CPT)
Dehydrodolichol diphosphate synthase (DHDDS)
Nogo-B receptor (NgBR)
Dolichol Phosphate Mannose (Dol-P-Man)
Dolichol-linked oligosaccharide (DLO)
N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-P-P-dolichol)
N-acetylglucosaminyl-N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-GlcNAc-P-P-dolichol)
Glc3Man9GlcNAc2-P-P-dolichol
Polyprenol
Farnesyl diphosphate (FPP)
Isopentenyl diphosphate (IPP)
Dolichyl fatty ester (DOLF A)
Dolichyl phosphate phosphatase
UDP-N-acetylglucosamine (UDP-GlcNAc)
GDP-mannose
CTP (Cytidine triphosphate)
CDP (Cytidine diphosphate)
HMG-CoA reductase (HMGR)
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Glycosylphosphatidylinositol (GPI) anchors
GlcNAc-1-P transferase (GPT)
Mannose-P-dolichol synthase
Glucose-P-dolichol synthase
Dolichol diphosphate phosphatase
MPDU1 (Dolichol-P-Man utilization protein)
SRD5A3 (Steroid 5α-reductase type 3)
NUS1 (Nuclear undecaprenyl pyrophosphate synthase 1)
ALG10
DPM1, DPM2, DPM3 (Dolichol-phosphate mannose synthase subunits)
Yta7 protein
hCIT (human cis-IPTase)
USP28 (Ubiquitin-specific protease 28)
SREBP2 (Sterol regulatory element-binding protein 2)
Analytical Methodologies for Dolichol Research
Extraction and Purification Techniques from Biological Samples
The initial and critical step in the analysis of Dolichol 18 is its efficient extraction and purification from biological materials, which effectively isolates it from interfering substances.
Tissue Homogenates and Cell Culture Lysates
A common procedure for extracting this compound from both tissue homogenates and cell culture lysates involves alkaline saponification. nih.gov This process not only breaks down cellular structures to release the dolichols but also hydrolyzes esterified forms, ensuring the analysis of the total dolichol content. For cultured cells, a typical extraction protocol begins with harvesting the cells and resuspending them in water. uzh.ch An internal standard, such as a polyprenol of a different chain length, is often added at this stage to allow for accurate quantification. uzh.ch The cell suspension then undergoes alkaline hydrolysis with potassium hydroxide (B78521) (KOH) at an elevated temperature. uzh.ch
Following saponification, the lipids, including this compound, are extracted from the aqueous mixture using an organic solvent like diethyl ether. nih.gov For cell culture lysates, a common method involves vortexing the cells with glass beads in a specific lysis buffer to physically disrupt the cells. mdpi.com This is often followed by centrifugation to clarify the homogenate. mdpi.com To minimize degradation by cellular enzymes during the process, it is crucial to pre-chill equipment and keep samples on ice. thermofisher.com Protease inhibitors are also frequently added to the lysis buffer. mdpi.comthermofisher.com
The resulting lipid extract, which contains dolichols, cholesterol, and other lipids, may require further purification steps depending on the analytical method to be used. nih.gov
Biological Fluids (e.g., Plasma, Urine)
The extraction of dolichols from biological fluids like plasma and urine presents unique challenges due to their low concentrations and the complexity of the matrix. For urine samples, a solid-phase extraction (SPE) method using C18 cartridges has been proven effective for isolating dolichols, including this compound. nih.gov In this technique, the urine sample is passed through the cartridge, to which the dolichols adsorb. They are then eluted with an organic solvent. nih.gov
For plasma, supported liquid extraction (SLE) is a viable technique. chromatographyonline.comchromatographyonline.com This method involves pretreating the plasma sample, often by adjusting the pH, and then applying it to a solid support material like diatomaceous earth. chromatographyonline.comchromatographyonline.com An immiscible organic solvent is then passed through the support, extracting the lipids of interest. chromatographyonline.comchromatographyonline.com This technique offers high extraction efficiency and is compatible with subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comchromatographyonline.com The sensitivity of modern analytical instruments often allows for the use of small sample volumes, typically in the range of 200–400 µL of plasma. chromatographyonline.comchromatographyonline.com
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating this compound from other lipid species and from its own homologs of different chain lengths, enabling accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is a widely used and robust method for the separation and quantification of dolichols. nih.govnih.gov This technique has been successfully applied to analyze dolichol content in various human tissues. nih.gov In reversed-phase HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov Dolichol homologs are separated based on their chain length, with shorter-chain dolichols eluting before longer-chain ones. nih.gov
For the analysis of this compound, a typical HPLC system might employ a C18 column and a mobile phase consisting of a mixture of solvents like isopropanol (B130326) and methanol. nih.gov Detection is often performed using a UV detector at a low wavelength, such as 210 nm. nih.gov To enhance detection, especially for dolichyl phosphates, derivatization with a fluorescent tag can be employed. uzh.ch For instance, dolichyl phosphates can be labeled with 9-anthroyldiazomethane (9-ADM) and then separated using an isocratic elution with a mobile phase of acetonitrile (B52724) and dichloromethane. uzh.ch
Semipreparative HPLC can also be utilized to isolate individual dolichol species, including this compound, from a mixture with high purity (>95%). researchgate.net This is particularly useful for obtaining standards for further research. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | 2-propanol/methanol | nih.gov |
| Detection | UV at 210 nm | nih.gov |
| Derivatization (for Dol-P) | 9-anthroyldiazomethane (9-ADM) | uzh.ch |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved speed, resolution, and sensitivity. ijsrtjournal.comorientjchem.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at much higher pressures. orientjchem.org The enhanced resolution of UPLC is particularly advantageous for separating complex mixtures of lipids. google.com
In the context of dolichol research, UPLC, especially when coupled with mass spectrometry, provides a powerful tool for detailed analysis. nih.gov For instance, a UPLC system can be used with a C18 column and a gradient elution of mobile phases, such as acetonitrile/water and isopropyl alcohol/acetonitrile, to achieve excellent separation of dolichyl phosphate (B84403) species. nih.govacs.org The higher efficiency of UPLC allows for shorter analysis times and reduced solvent consumption compared to HPLC. tsijournals.com
| Parameter | Description | Reference |
|---|---|---|
| System | Dionex Ultimate 3000 UHPLC | nih.govacs.org |
| Column | Waters CSH C18 (1 x 150 mm, 1.7 µm) | nih.govacs.org |
| Mobile Phase A | Acetonitrile:water (6:4, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | nih.govacs.org |
| Mobile Phase B | Isopropyl alcohol:acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid | nih.govacs.org |
| Flow Rate | 0.1 mL/min | nih.govacs.org |
| Column Temperature | 55 °C | nih.govacs.org |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides a highly sensitive and specific analytical platform. lipidmaps.orgdntb.gov.ua
Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of dolichols and their phosphorylated derivatives. uzh.ch ESI-MS can determine the isoprene (B109036) chain length and the saturation state of the α-isoprene unit. uzh.ch For the analysis of dolichols, detection as acetate adducts in the negative ion mode is a common strategy. lipidmaps.org Dolichyl phosphates, on the other hand, can be analyzed in negative ion mode or, following methylation, as their [M+NH4]+ adducts in positive ion mode, which significantly enhances sensitivity. nih.govacs.org
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection by fragmenting the parent ion and analyzing the resulting product ions, providing structural confirmation. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of very low abundance dolichol species. uzh.ch For instance, nano-ESI-MS has been shown to be more sensitive than HPLC with fluorescence detection for certain dolichyl phosphates. uzh.ch
Quantitative analysis is typically achieved by using an internal standard, such as a synthetic dolichol or polyprenol with a different chain length, and comparing the peak area of the analyte to that of the standard. uzh.chlipidmaps.org This approach has been successfully used to quantify dolichol and dolichyl phosphate levels in cell cultures and tissues. uzh.chlipidmaps.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of dolichols and their phosphorylated derivatives. uzh.chnih.gov This soft ionization technique is well-suited for large, thermally labile molecules like dolichols, allowing them to be ionized directly from a liquid solution into the gas phase with minimal fragmentation. ESI-MS has been instrumental in determining the composition and the saturation state of the α-isoprene units of dolichols. uzh.chuvm.edu Negative ion ESI-MS, in particular, has been successfully used to identify the isoprene chain length of various dolichol phosphates. uzh.ch The high sensitivity of ESI-MS, especially nano-ESI-MS, enables the detection of even minor dolichol species. uzh.ch This technique can be coupled with liquid chromatography for enhanced separation and analysis of complex dolichol mixtures. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Dolichol Species Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem MS (LC-MS/MS) and high-resolution MS (LC-HRMS), is a cornerstone for the comprehensive profiling of dolichol species. nih.govnih.gov This approach combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov
Reverse-phase liquid chromatography (RPLC) is a common separation technique used in dolichol analysis. acs.org However, the high lipophilicity of dolichyl phosphates (DolP) can make their analysis by RPLC challenging. nih.govresearchgate.net To address this, derivatization methods, such as methylation using trimethylsilyldiazomethane (B103560) (TMSD), have been developed to improve chromatographic performance and ionization efficiency. nih.govresearchgate.net
LC-MS/MS provides a highly sensitive and specific method for studying dolichols and their modified forms. nih.gov Different LC-MS approaches, such as reverse-phase LC with multiple reaction monitoring (MRM), have proven valuable for detecting dolichols in small amounts of tissue. nih.gov Normal phase LC-MS/MS has been employed to analyze dolichol phosphate species. nih.gov
LC-HRMS offers high mass accuracy, enabling the precise identification and quantification of different dolichol species. nih.govnih.gov This technique has been crucial in revealing the co-occurrence of polyprenols and dolichols and in identifying longer dolichol species than previously reported in certain organisms. nih.gov For instance, untargeted lipidomic analyses using LC-HRMS have detailed the presence of dolichols ranging from 15 to 20 isoprene units in various life stages of Plasmodium falciparum. nih.govresearchgate.net
Identification of Dolichol Isoprenologues (e.g., this compound, Dolichol 19, Dolichol 20)
The identification of specific dolichol isoprenologues, such as this compound, Dolichol 19, and Dolichol 20, is routinely achieved using LC-MS methodologies. nih.govarvojournals.org In humans, this compound and Dolichol 19 are typically the most abundant species. arvojournals.org
LC-HRMS analysis has been instrumental in characterizing the profiles of these isoprenologues in various biological samples. For example, in the asexual schizont stage of P. falciparum, dolichols of 15 to 19 isoprene units have been detected, with dolichols 17, 18, and 19 being predominant in the gametocyte stage. nih.govresearchgate.net Similarly, human red blood cells contain low levels of dolichols 18 to 20, with Dolichol 19 being the most prevalent. nih.govresearchgate.net
The analysis of extracted ion chromatograms (EICs) from LC-MS data allows for the specific detection and relative quantification of each isoprenologue. lipidmaps.org For instance, negative-ion LC-MS analysis can be used to generate EICs for the acetate adducts of Dolichol 17, this compound, Dolichol 19, and Dolichol 20. lipidmaps.org Studies have also shown that the relative abundance of these isoprenologues can vary depending on the biological context, such as in different types of cataracts. molvis.org
Analysis of this compound/Dolichol 19 Ratio as a Biomarker Index
The ratio of this compound (D18) to Dolichol 19 (D19) has emerged as a significant biomarker, particularly in the context of certain genetic disorders. nih.govarvojournals.orgnih.gov An altered D18/D19 ratio can indicate a characteristic shortening of dolichol chains, which may be associated with mutations in enzymes involved in dolichol biosynthesis, such as dehydrodolichol (B1175241) diphosphate (B83284) synthase (DHDDS). nih.govarvojournals.orgnih.gov
In certain conditions like retinitis pigmentosa caused by DHDDS mutations, this compound becomes the dominant species over Dolichol 19. nih.govnih.gov This shift results in a significantly higher D18/D19 ratio in both plasma and urine of affected individuals compared to carriers and healthy controls. nih.govnih.govresearchgate.net This ratio has proven to be a reliable and high-throughput biomarker that can discriminate between patients, carriers, and non-carriers with high sensitivity and specificity, as demonstrated by Receiver Operating Characteristic (ROC) curve analysis. arvojournals.orgnih.govresearchgate.net
The D18/D19 ratio is a quantitative measure of the dolichol length distribution and serves as an objective functional biomarker that can complement genetic testing for diagnosis and carrier screening. nih.govarvojournals.org However, in some neurodevelopmental and neurodegenerative disorders, the urinary D18/D19 ratio has been found to be normal. unito.it
Table 1: Mean Plasma and Urinary D18/D19 Ratios in a Study of Retinitis Pigmentosa
| Group | Mean Plasma D18/D19 Ratio (±SD) | Mean Urinary D18/D19 Ratio (±SD) |
| K42E/K42E DHDDS Patients | 2.84 ± 0.38 | 4.00 ± 0.45 |
| K42E Carriers | 1.56 ± 0.11 | 1.27 ± 0.19 |
| Normal Individuals | 0.82 ± 0.12 | 0.47 ± 0.06 |
| Data sourced from a study on retinitis pigmentosa associated with DHDDS genotypes. arvojournals.org |
Spectroscopic Approaches
Spectroscopic methods provide alternative and complementary approaches for the analysis of dolichols.
UV-Visible Spectrometry
UV-Visible spectrometry has been utilized in the analysis of dolichols. nih.gov For instance, after separation by High-Performance Liquid Chromatography (HPLC), dolichols can be detected using a UV detector, typically set at a low wavelength such as 210 nm, due to the lack of a strong chromophore in the dolichol molecule itself. molvis.org This method has been applied to quantify dolichol species in various tissues, such as the human lens. molvis.org UV-visible spectroscopy is also used to confirm the synthesis of fluorescently labeled dolichol derivatives. nih.gov Furthermore, it has been employed to study polysulfides in solutions containing dolichol-related compounds, where characteristic absorption peaks can be identified. researchgate.net
Fluorescence Spectrometry for Labeled Dolichols
Fluorescence spectrometry is a highly sensitive technique used for the analysis of dolichols that have been chemically modified with a fluorescent tag. nih.gov This method is particularly useful for visualizing the transport and localization of dolichols within cells. nih.gov
Derivatives such as anthroyl dolichol are synthesized and can be introduced to cultured cells. nih.gov The fluorescence of the anthroyl group allows for the tracking of the dolichol molecule using fluorescence microscopy. nih.gov This approach has been used to demonstrate the uptake of dolichol into cells and its localization within specific organelles like lysosomes. nih.gov Co-labeling experiments with known organelle markers, such as FITC-dextran for lysosomes, can further confirm the subcellular distribution of the labeled dolichols. nih.gov
Radiometric Assays for Enzyme Activity
Radiometric assays are a fundamental tool in the study of dolichol biosynthesis, providing a highly sensitive method for measuring the activity of enzymes involved in the pathway. These assays typically rely on the use of radiolabeled substrates, allowing for the direct quantification of enzyme products. The principle involves incubating an enzyme source, such as a purified enzyme or a microsomal fraction, with a radiolabeled precursor. The incorporation of radioactivity into the lipid products is then measured, providing a direct assessment of enzyme activity.
A common substrate used in these assays is [1-14C]isopentenyl pyrophosphate ([14C]IPP), the basic five-carbon building block for polyprenol chains. By measuring the incorporation of [14C]IPP into long-chain polyprenyl pyrophosphates, researchers can determine the activity of cis-prenyltransferases, the key enzymes responsible for elongating the dolichol backbone.
Detailed Research Findings
Research utilizing radiometric assays has been instrumental in characterizing the enzymes that synthesize long-chain dolichols, including those with 18 isoprene units (C90). Studies on pig brain microsomes have successfully used [1-14C]isopentenyl pyrophosphate to measure the activity of isoprenyltransferase. These experiments identified the major products as C90 and C95 allylic polyisoprenyl pyrophosphates, demonstrating the brain's capacity to synthesize these long-chain precursors of dolichols. nih.gov
The general methodology for such an assay involves the following steps:
Incubation: A reaction mixture is prepared containing the enzyme source (e.g., microsomal preparation), a radiolabeled substrate like [14C]IPP, an allylic diphosphate primer such as farnesyl diphosphate (FPP), and necessary cofactors like Mg2+.
Reaction Termination and Extraction: The enzymatic reaction is stopped, often by the addition of a chloroform/methanol mixture. The lipid products are then extracted into the organic phase.
Product Analysis: The extracted lipids are separated and analyzed. This can be achieved through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantification: The radioactivity of the separated products is measured using a scintillation counter or phosphorimager to determine the amount of product formed and, consequently, the enzyme activity.
The table below summarizes typical conditions for a radiometric assay for cis-prenyltransferase activity, which is responsible for synthesizing the polyprenyl backbone of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme Source | Microsomal fractions from tissues (e.g., brain, liver) or cells expressing the target enzyme | nih.gov |
| Radiolabeled Substrate | [1-14C]isopentenyl pyrophosphate ([14C]IPP) | nih.gov |
| Primer Substrate | Farnesyl diphosphate (FPP) | oup.com |
| Cofactors | MgCl2 | nih.gov |
| Incubation Temperature | 37°C | ox.ac.uk |
| Incubation Time | Varies (e.g., 60 minutes) | ox.ac.uk |
| Product Separation | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | nih.govoup.com |
| Detection Method | Scintillation counting or phosphorimaging | ox.ac.uk |
In studies of a cis-prenyltransferase from Arabidopsis thaliana, encoded by the LEW1 gene, a radiometric assay was employed to demonstrate its function. When the LEW1 protein was expressed in E. coli, it catalyzed the synthesis of polyprenols. The reaction products, analyzed by TLC, were found to be slightly smaller than a C90 solanesol (B192409) standard, indicating the enzyme's capability to produce long-chain polyprenols in the range of this compound. nih.gov
Furthermore, research on a two-component enzyme complex required for dolichol biosynthesis in tomato has utilized radiometric assays to confirm function. Co-expression of the two protein components in yeast led to the production of long-chain dolichols, estimated to be approximately 70-90 carbons in length, as determined by the incorporation of [14C]IPP and subsequent TLC analysis. umich.edu
The following table presents findings from a study on pig brain microsomes that identified C90 polyisoprenyl pyrophosphate as a major product.
| Enzyme Activity | Source | Radiolabeled Substrate | Major Products Identified | Reference |
|---|---|---|---|---|
| Isoprenyltransferase | Pig brain microsomes | [1-14C]isopentenyl pyrophosphate | C90 and C95 allylic polyisoprenyl pyrophosphates | nih.gov |
These radiometric assays have been crucial in elucidating the enzymatic basis for the synthesis of specific long-chain dolichols like this compound. They allow for the characterization of enzyme kinetics, substrate specificity, and the influence of different cellular conditions on dolichol biosynthesis.
Advanced Research Models and Methodological Approaches
Mammalian Cell Culture Models
Mammalian cell lines provide a physiologically relevant context for studying dolichol-18 and its derivatives, as they closely mimic human cellular processes.
Various human cell lines are instrumental in the analysis of dolichyl phosphates (Dol-P). High-performance liquid chromatography (HPLC) and mass spectrometry are key techniques for quantifying Dol-P levels in these cells. For instance, HeLa cells have been used to demonstrate that the dolichyl phosphate (B84403) pool is predominantly composed of C95-Dol-P (containing 19 isoprene (B109036) units), with smaller amounts of C90-Dol-P and C100-Dol-P also present embopress.org. In addition to HeLa cells, primary human dermal fibroblasts and other lines like THP-1 and C1R are used to study the composition of dolichol pyrophosphate-linked oligosaccharides (LLOs), with Glc3Man9GlcNAc2 being the primary oligosaccharide detected under normal conditions researchgate.net. The analysis of Dol-P in cultured cells is challenging due to its low abundance, necessitating highly sensitive methods for reliable measurement embopress.orghku.hk.
Table 1: Human Cell Lines Used in Dolichol Research
| Cell Line | Application | Key Findings |
|---|---|---|
| HeLa | Quantification of Dol-P | Predominantly C95-Dol-P embopress.org. |
| Human Fibroblasts | Analysis of LLOs and Dol-P | Used to study CDG-related defects; significant decrease in Dol-P in SRD5A3-CDG patients researchgate.netresearchgate.net. |
| THP-1 | LLO Analysis | Normal synthesis of Glc3Man9GlcNAc2-LLO researchgate.net. |
| C1R | LLO Analysis | Normal synthesis of Glc3Man9GlcNAc2-LLO researchgate.net. |
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of the dolichol pathway by allowing for precise gene knockouts. This approach has been critical in revising the terminal steps of dolichol biosynthesis. Studies using CRISPR/Cas9 to inactivate DHRSX and SRD5A3 in HAP1 cells have revealed a more complex pathway than previously understood cornell.edu.
It was discovered that the conversion of polyprenol to dolichol is not a single reaction catalyzed by SRD5A3 but a three-step process cornell.edunih.gov. DHRSX first acts as a dehydrogenase to convert polyprenol to polyprenal. SRD5A3 then reduces polyprenal to dolichal. Finally, DHRSX acts again, this time as a reductase, to convert dolichal to dolichol cornell.edunih.gov. Inactivating SRD5A3 leads to the accumulation of polyprenal and polyprenol, while DHRSX knockout results in polyprenol accumulation and reduced dolichol levels, confirming their distinct roles cornell.edu. These findings, prompted by the discovery of a pseudoautosomal recessive congenital disorder of glycosylation (CDG) caused by mutations in DHRSX, have fundamentally reassigned the function of SRD5A3 and uncovered the dual dehydrogenase/reductase activity of DHRSX cornell.eduoup.com.
The biosynthesis of dolichol-linked oligosaccharides (DLOs) is a topologically complex process, with early steps occurring on the cytoplasmic face of the endoplasmic reticulum (ER) and later steps in the ER lumen. This necessitates the transport of lipid-linked intermediates across the ER membrane, a process thought to be mediated by "flippases" nih.gov. Permeabilized cell systems are a key tool for investigating this transmembrane movement.
Selective permeabilization of the plasma membrane, often using digitonin, allows researchers to access the cytosol and the cytoplasmic face of the ER while leaving the organelle's membrane intact. This technique has been used in HeLa cells to study the topology of enzymes like Nogo-B receptor (NgBR), which is involved in regulating dolichol biosynthesis embopress.org. By treating digitonin-permeabilized cells with proteases like trypsin, researchers can determine which parts of a protein are exposed to the cytoplasm embopress.org. While direct biochemical assays for flippase activity are often performed in reconstituted proteoliposomes, permeabilized cells are crucial for studying the cellular context of DLO processing and transport, such as the generation of cytosolic free oligosaccharides from the degradation of DLOs in the ER researchgate.net.
Cells respond to metabolic stress by altering various biosynthetic pathways, including N-glycosylation. Studying these responses provides insight into the regulation of the dolichol pathway. When cultured mammalian cells, such as mouse embryonic fibroblasts (MEFs), are deprived of glucose, the synthesis of DLOs is affected.
Under glucose starvation, the major DLO species shifts from the complete Glc3Man9GlcNAc2-P-P-dolichol to smaller intermediates, particularly Man5GlcNAc2-P-P-dolichol and Man2GlcNAc2-P-P-dolichol cell.com. This accumulation of early intermediates suggests a regulatory bottleneck in the pathway, specifically at the step where Man5GlcNAc2-P-P-dolichol is elongated cell.com. This effect is transient and can be prevented by the addition of glucose or mannose, indicating that the availability of sugar precursors is a critical limiting factor for the completion of the full DLO under conditions of metabolic stress cell.com.
Yeast as a Model Organism for Dolichol Pathway Elucidation
The yeast Saccharomyces cerevisiae has been a powerhouse model for dissecting the dolichol pathway due to its genetic tractability. Many of the core genes involved in dolichol synthesis were first identified and characterized in yeast.
The use of temperature-sensitive yeast mutants has been fundamental to identifying genes essential for N-glycosylation. By screening for mutants with defects in this process, researchers have been able to classify them into groups affecting dolichyl-phosphate synthesis, lipid-linked oligosaccharide assembly, or oligosaccharide transfer nih.govresearchgate.net.
Functional complementation is a powerful technique used in conjunction with these mutants. In this approach, a mutant strain is transformed with a library of wild-type DNA. Clones that rescue the mutant phenotype (e.g., restore growth at the non-permissive temperature) are selected, and the inserted gene is identified as being responsible for the corrected function. This strategy was used to identify the RER2 gene, which encodes a key cis-prenyltransferase responsible for synthesizing the dolichol carbon backbone nih.gov. Similarly, the SRT1 gene was identified as an alternative cis-prenyltransferase nih.gov. Complementation of the yeast dpm1 mutant, which is defective in dolichyl-phosphate mannose synthase, was used to clone the corresponding gene from the parasite Trypanosoma brucei, demonstrating the conservation of the pathway and the utility of yeast for heterologous studies.
Table 2: Key Yeast Genes in the Dolichol Pathway
| Gene | Encoded Protein | Function | Mutant Phenotype |
|---|---|---|---|
| RER2 | cis-Prenyltransferase | Dolichol backbone synthesis | Temperature sensitivity, glycosylation defects nih.gov. |
| SRT1 | cis-Prenyltransferase | Alternative dolichol backbone synthesis nih.gov. | Viability in Δrer2 background nih.gov. |
| SEC59 | Dolichol Kinase | Phosphorylation of dolichol to Dol-P | Defect in dolichyl-phosphate synthesis nih.govresearchgate.net. |
| ALG genes | Glycosyltransferases | Assembly of the LLO | Accumulation of specific LLO intermediates researchgate.net. |
Analysis of Dolichol Composition and Glycosylation Defects
The analysis of dolichol composition in biological samples is fundamental to understanding its role in health and disease. Congenital disorders of glycosylation (CDG) are a group of metabolic diseases often characterized by defects in the synthesis of dolichol-linked oligosaccharides, leading to abnormal protein glycosylation.
Detailed molecular species profiles of dolichols can be generated using techniques such as liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise quantification of individual dolichol isoprenologs, including Dolichol 18. In certain types of CDG, the relative abundance of different dolichols is altered. For instance, in patients with mutations in the NUS1 gene (NUS1-CDG), a significant increase in the ratio of this compound to Dolichol 19 (Dol18/Dol19) has been observed in both urine and various tissues. nih.govnih.gov This altered dolichol profile serves as a valuable diagnostic biomarker for this rare disorder. nih.govnih.gov
The analysis of dolichol composition extends to various biological materials, including patient-derived fibroblasts, plasma, and urine, providing critical insights into the systemic effects of defects in dolichol metabolism. nih.gov Mass spectrometry-based approaches are powerful tools for identifying glycan abnormalities and can be used as a first-line diagnostic aid for CDG. nih.gov
| Disorder | Gene Defect | Key Analytical Finding Related to this compound | Analytical Method | Reference |
|---|---|---|---|---|
| NUS1-CDG | NUS1 | Significantly higher this compound to Dolichol 19 ratio in urine and tissues compared to controls. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| DHDDS-CDG | DHDDS | This compound becomes the dominant species in plasma and urine, replacing the more common Dolichol 19. | Mass Spectrometry | nih.gov |
Enzyme Characterization and Substrate Specificity
The biosynthesis of this compound is a multi-step process catalyzed by a series of enzymes with specific substrate preferences. Characterizing these enzymes is crucial for understanding the regulation of dolichol chain length.
Cis-Prenyltransferase (CPT): This enzyme is responsible for elongating the polyisoprenoid chain by sequentially adding isopentenyl diphosphate (B83284) (IPP) units. The chain length of the final dolichol molecule is largely determined by the specific CPT involved. asm.org In humans, the CPT complex is a heterotetramer, and its activity is essential for dolichol biosynthesis. nih.gov Studies in various organisms have shown that different CPTs synthesize polyprenols of varying lengths.
Polyprenol Reductase: This enzyme catalyzes the final step in dolichol biosynthesis, the reduction of the α-isoprene unit of polyprenol. The human enzyme, encoded by the SRD5A3 gene, is essential for converting polyprenol to dolichol. core.ac.uk Studies on the substrate specificity of dolichol-related enzymes have shown a preference for the saturated α-unit of dolichol over the unsaturated unit of polyprenol. For instance, dolichol kinase exhibits a higher activity with dolichols compared to their corresponding polyprenols. nih.gov
| Enzyme | Function in this compound Biosynthesis | Key Characteristics | Reference |
|---|---|---|---|
| Cis-Prenyltransferase (CPT) | Elongates the polyisoprenoid chain to produce polyprenol-18 diphosphate. | Chain length specificity is a key determinant of the final dolichol length. Human CPT is a heterotetrameric complex. | asm.orgnih.gov |
| Polyprenol Reductase (SRD5A3) | Reduces the α-isoprene unit of polyprenol-18 to form this compound. | Essential for the final step of dolichol synthesis. Mutations lead to a form of CDG. | core.ac.uk |
Plant Models (e.g., Arabidopsis thaliana) for Dolichol Function beyond Glycosylation
While the role of dolichols in glycosylation is well-established, their functions beyond this are less understood. The model plant Arabidopsis thaliana has emerged as a valuable system for investigating these additional roles.
Mutations in the LEW1 gene, which encodes a cis-prenyltransferase in Arabidopsis, lead to a significant reduction (around 85%) in the total content of the main dolichols. nih.govscilit.com This deficiency results in defects in protein glycosylation but also reveals other crucial functions of dolichols. The lew1 mutant exhibits a leaf-wilting phenotype under normal growth conditions, impaired plasma membrane integrity, increased electrolyte leakage, and altered responses to abiotic stresses such as drought and dark-induced senescence. nih.govscilit.com These findings suggest that dolichols, including by extension this compound, are important for maintaining membrane integrity and for plant responses to environmental stressors. nih.govscilit.com
| Phenotype of lew1 Mutant | Implication for Dolichol Function | Reference |
|---|---|---|
| Leaf Wilting | Role in maintaining turgor pressure and water relations. | nih.govscilit.com |
| Impaired Plasma Membrane Integrity | Structural component of cellular membranes. | nih.govscilit.com |
| Increased Drought Resistance | Involvement in stress signaling pathways. | nih.govscilit.com |
| Altered Unfolded Protein Response | Link between dolichol levels and endoplasmic reticulum stress. | nih.govscilit.com |
Parasitic Models (e.g., Plasmodium falciparum) for Unique Dolichol Metabolism
The malaria parasite, Plasmodium falciparum, possesses a unique dolichol metabolic pathway that is a potential target for antimalarial drugs. tandfonline.com Unlike its human host, P. falciparum is capable of de novo biosynthesis of dolichols, with chain lengths ranging from 15 to 19 isoprene units, including this compound. tandfonline.comnih.govuga.edu
Metabolomics studies have revealed the active synthesis of these dolichols and their precursor polyprenols within the parasite. tandfonline.comnih.govuga.edu This biosynthesis occurs via the methylerythritol phosphate (MEP) pathway, which is localized in the apicoplast, a unique organelle in the parasite. tandfonline.comnih.gov The parasite possesses an active cis-prenyltransferase (PfCPT) and a polyprenol reductase (PfPPRD) that are responsible for its dolichol synthesis. nih.govuga.edu The presence of this distinct pathway, which is essential for the parasite's survival, makes the enzymes involved attractive targets for the development of new antimalarial therapies. tandfonline.com
| Enzyme | Gene ID (P. falciparum) | Function in this compound Metabolism | Significance | Reference |
|---|---|---|---|---|
| cis-Prenyltransferase (PfCPT) | - | Synthesizes polyprenol-18 diphosphate. | Essential for the de novo synthesis of dolichol precursors. | nih.govuga.edu |
| Polyprenol Reductase (PfPPRD) | PF3D7_1455900 | Reduces polyprenol-18 to this compound. | A key enzyme in the parasite-specific dolichol biosynthesis pathway and a potential drug target. | nih.gov |
In Vitro Reconstituted Systems for Biochemical Analysis
To study the biochemical properties of enzymes involved in the dolichol pathway in a controlled environment, researchers utilize in vitro reconstituted systems. These systems typically involve purifying the enzyme of interest and embedding it into an artificial lipid environment, such as liposomes.
For example, dolichyl-phosphate-mannose (DPM) synthase, a key enzyme in the synthesis of the mannosyl donor for glycosylation, has been successfully reconstituted into liposomes. nih.govresearchgate.net This allows for the detailed characterization of its enzymatic activity, including its affinity for substrates like dolichyl phosphate. nih.gov Such systems are invaluable for studying the effects of mutations on enzyme function and for screening potential inhibitors. While these studies may not always use this compound specifically, the principles and methodologies are directly applicable to understanding its role as a substrate for these enzymes.
Model Membrane Systems for Biophysical Investigations
Model membrane systems, such as liposomes and lipid bilayers, are employed to investigate the biophysical effects of dolichols on the properties of cell membranes. These studies help to elucidate the non-glycosylating roles of these molecules.
Biophysical studies have shown that dolichols can influence the structure and fluidity of model membranes. tandfonline.comtandfonline.com Depending on the phospholipid composition of the membrane, dolichol can either stabilize or destabilize the bilayer structure. tandfonline.comtandfonline.com For instance, in phosphatidylethanolamine bilayers, dolichol tends to stabilize the gel phase at low temperatures and promote the formation of non-lamellar structures at higher temperatures. tandfonline.comtandfonline.com These effects on membrane properties could have significant implications for cellular processes such as vesicle fusion and transmembrane movement of molecules. mdpi.comresearchgate.net
Molecular dynamics simulations provide a computational approach to study the behavior of dolichols within a lipid bilayer at an atomic level. nih.govnih.gov These simulations can offer insights into the orientation and dynamics of this compound within the membrane and its interactions with surrounding phospholipids, further enhancing our understanding of its structural role.
Future Research Directions and Unresolved Questions
Development of Advanced Analytical Techniques for Low-Abundance Dolichol Metabolites
A significant bottleneck in understanding the full scope of dolichol's biological roles has been the analytical challenge posed by its metabolites. Dolichols, and particularly their phosphorylated and glycosylated derivatives, are present in very low concentrations within the cell, often constituting less than 0.1% of total cellular phospholipids. Furthermore, they exist as a complex mixture of different chain lengths, spanning a wide range of lipophilicities. These factors make their extraction, separation, and accurate quantification from limited biological materials, such as cell cultures, exceptionally difficult.
Historically, analytical methods relied on High-Performance Liquid Chromatography (HPLC) coupled with radiolabeling or the attachment of fluorescent tags to enable detection. While foundational, these techniques can be labor-intensive and often lack the sensitivity and specificity required to resolve the full spectrum of low-abundance species.
The advent of advanced mass spectrometry (MS) has revolutionized the field of lipidomics, providing powerful new tools for dolichol analysis. Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI/MS) is now the state-of-the-art approach.
Reverse-Phase LC-MS (RPLC-MS): This is a powerful technique for separating lipids. However, the highly polar phosphate (B84403) group and the extremely nonpolar polyisoprenoid chain of dolichyl phosphates (Dol-P) make their analysis by RPLC challenging. A recent breakthrough involves chemical derivatization, specifically the methylation of the phosphate group using reagents like trimethylsilyl diazomethane. This modification neutralizes the negative charge and reduces the polarity of the headgroup, dramatically improving chromatographic separation on standard C18 columns and enhancing ionization efficiency in the mass spectrometer. This approach has achieved unprecedented sensitivity, with limits of detection in the low picogram range, enabling the quantification of a wide range of Dol-P species (from C70 to C105) from as few as one million cultured cells.
Normal-Phase LC-MS (NPLC-MS): This technique is particularly well-suited for the analysis of the more polar, glycosylated forms of dolichol, such as the various lipid-linked oligosaccharide (LLO) intermediates in the N-glycosylation pathway.
The table below compares traditional and advanced methods for dolichol metabolite analysis.
| Technique | Principle | Advantages | Limitations |
| HPLC with Fluorescence/Radiolabeling | Separation by HPLC, detection via attached fluorescent or radioactive tags. | Quantitative. | Labor-intensive derivatization, lower sensitivity, potential for artifacts. |
| LC-ESI/MS | Separation by LC, detection by mass-to-charge ratio. | High specificity and sensitivity, provides structural information (chain length). | Poor ionization and chromatographic behavior of unmodified Dol-P. |
| RPLC-MS with Phosphate Methylation | Chemical derivatization to improve RPLC separation and MS detection of Dol-P. | Extremely high sensitivity (pg level), excellent separation of isoprenologs, suitable for small samples. | Requires a chemical derivatization step. |
| NPLC-MS | Separation based on polarity. | Effective for separating polar, glycosylated dolichol derivatives (LLOs). | Less suitable for separating the highly nonpolar free dolichols. |
Future development will focus on integrating these highly sensitive, targeted methods into broader, high-throughput lipidomics platforms. This will allow researchers to simultaneously profile dolichol metabolites alongside other lipid classes, providing a more holistic view of cellular lipid metabolism. Such advancements are critical for diagnosing dolichol-related disorders, monitoring therapeutic interventions, and uncovering the subtle roles these low-abundance lipids play in complex diseases.
Q & A
Q. Advanced Research Focus :
- Membrane localization studies : Fluorescent probes (e.g., BODIPY-labeled Dolichol analogs) can track spatial distribution in live cells, but require validation against lipidomics data to avoid artifacts .
- Oxidation product analysis : UV-B irradiation experiments (e.g., 280–320 nm, 10–40 min exposure) combined with LC-ESI-MS can identify oxidized Dolichol derivatives, though matrix effects from co-existing antioxidants (e.g., CoQ) must be controlled .
How do conflicting data on this compound’s role in oxidative stress resolution inform experimental design?
Q. Basic Research Focus :
- ROS scavenging assays : Measure this compound’s antioxidant capacity using in vitro lipid peroxidation models (e.g., linoleic acid emulsions with AAPH radicals) and compare to α-tocopherol .
- Time-course studies : UV-B exposure (e.g., 0–60 min) in keratinocytes reveals rapid Dolichol depletion, but requires parallel measurement of TBARS and CoQ levels to disentangle antioxidant hierarchy .
Q. Advanced Research Focus :
- Mechanistic contradictions : While some studies suggest this compound acts as a radical scavenger, its bilayer-embedded localization limits accessibility to hydrophilic antioxidants like Trolox. Use deuterated Dolichol to track hydrogen abstraction sites via EPR spectroscopy .
- Genetic models : CRISPR-Cas9 knockout of SRD5A3 (polyprenol reductase) in HeLa cells can clarify Dolichol’s synthesis-dependent vs. direct antioxidant roles .
What methodologies best elucidate this compound’s role in N-glycosylation, particularly under metabolic stress?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Dynamic flux studies : Pulse-chase experiments with H-mevalonate in DOLK-mutant fibroblasts quantify defects in Dolichol-P recycling, but require correction for endogenous pool variability .
- Pharmacological inhibition : Mevinolin (HMG-CoAR inhibitor) combined with UV-B exposure exacerbates Dolichol depletion; pair with RNA-seq to identify compensatory pathways (e.g., HMGCR upregulation) .
How can researchers reconcile discrepancies in this compound’s association with neurodegenerative diseases?
Q. Basic Research Focus :
- Postmortem tissue analysis : LC-MS/MS quantification of this compound in Alzheimer’s vs. age-matched controls must standardize brain regions (e.g., substantia nigra vs. cortex) and control for autolysis time .
Q. Advanced Research Focus :
- Disease models : Transgenic APP/PS1 mice show elevated Dolichyl-P but reduced free Dolichol. Use subcellular fractionation to distinguish ER vs. lysosomal pools, as mislocalization may drive pathology .
- Multi-omics integration : Combine lipidomics with glycomics (e.g., MALDI-TOF for N-glycan profiles) to link this compound levels to glycosylation defects in patient-derived neurons .
What strategies optimize in vitro reconstitution of this compound-dependent glycosylation pathways?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Single-molecule imaging : TIRF microscopy of fluorescently labeled OST complexes in planar bilayers can resolve kinetic bottlenecks in Dolichol-PP-oligosaccharide flipping .
- Computational modeling : Molecular dynamics simulations of this compound’s conformational flexibility in lipid bilayers predict optimal chain length for OST docking (e.g., C80 vs. C95 dolichols) .
How should researchers address variability in this compound levels across experimental models (e.g., cell lines vs. primary tissues)?
Q. Basic Research Focus :
- Standardization protocols : Include internal standards (e.g., C-Dolichol 18) during lipid extraction to correct for recovery differences between cell types .
Q. Advanced Research Focus :
- Cell-line authentication : STR profiling and mycoplasma testing are critical, as immortalized lines (e.g., HEK293) may accumulate this compound due to prolonged culture .
- In vivo tracing : Intraperitoneal injection of H-FPP in mice, followed by LC-radiodetection, quantifies tissue-specific Dolichol turnover rates .
What experimental controls are essential when investigating this compound’s interaction with therapeutic agents (e.g., statins)?
Q. Basic Research Focus :
- Dose-response validation : Titrate mevinolin (0.1–10 μM) in hepatocytes to establish IC50 for Dolichol synthesis without inducing apoptosis (monitor via Annexin V/PI) .
Q. Advanced Research Focus :
- Off-target effects : RNAi knockdown of HMGCR vs. statin treatment in iPSC-derived neurons reveals non-canonical Dolichol regulation pathways (e.g., squalene synthase feedback) .
- Clinical correlation : Compare plasma this compound levels in statin users vs. non-users via matched cohort studies, adjusting for LDL-C and CRP as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
